Direct Head-to-Head Comparison: Marstenacisside F1 vs. F2 NO Inhibitory Activity in RAW 264.7 Cells
In a direct head-to-head comparison, Marstenacisside F1 and its closest structural analog Marstenacisside F2 were evaluated for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophage cells [1]. Marstenacisside F1 exhibited an inhibition rate of 48.19 ± 4.14% at a concentration of 40 μM [1]. This demonstrates its distinct potency profile, which is markedly different from Marstenacisside F2's activity under identical conditions.
| Evidence Dimension | Inhibition of LPS-induced Nitric Oxide (NO) Production |
|---|---|
| Target Compound Data | 48.19 ± 4.14% at 40 μM |
| Comparator Or Baseline | Marstenacisside F2: 70.33 ± 5.39% at 40 μM |
| Quantified Difference | Marstenacisside F2 is 22.14 percentage points more potent than Marstenacisside F1 at 40 μM. |
| Conditions | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line; 40 μM concentration for each compound; NO production measured using Griess reagent. |
Why This Matters
This direct, quantitative difference confirms that Marstenacisside F1 and its closest analog are not interchangeable; selecting the correct compound (F1 vs. F2) is critical for achieving the desired potency profile in anti-inflammatory research.
- [1] Na Z, Gongpan P, Fan Q. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells. Molecules. 2023;28(2):886. View Source
